

# Synonyms for 4,7-Dibromobenzo[c]oxadiazole like 4,7-Dibromo-benzofurazan

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## Compound of Interest

Compound Name: 4,7-Dibromobenzo[c]  
[1,2,5]oxadiazole

Cat. No.: B1295795

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## A Technical Guide to 4,7-Dibromobenzo[c]oxadiazole and Its Synonyms

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

### Introduction

4,7-Dibromobenzo[c]oxadiazole, a key heterocyclic organic compound, and its synonyms, most notably 4,7-Dibromobenzofurazan, serve as pivotal building blocks in the advancement of materials science and medicinal chemistry. This technical guide provides a comprehensive overview of this compound, including its nomenclature, synthesis, chemical properties, and significant applications, with a focus on its role in the development of fluorescent probes and optoelectronic materials.

### Nomenclature and Synonyms

The compound is systematically named 4,7-Dibromobenzo[c]oxadiazole. However, it is widely recognized in scientific literature and commercial catalogs by several synonyms.

Understanding these alternative names is crucial for a comprehensive literature search and procurement.

Synonym	CAS Number	Molecular Formula	Molecular Weight ( g/mol )
4,7-Dibromobenzofurazan	54286-63-4	C <sub>6</sub> H <sub>2</sub> Br <sub>2</sub> N <sub>2</sub> O	277.90
4,7-Dibromo-2,1,3-benzoxadiazole	54286-63-4	C <sub>6</sub> H <sub>2</sub> Br <sub>2</sub> N <sub>2</sub> O	277.90
4,7-Dibromobenzo[c][1][2][3]oxadiazole	54286-63-4	C <sub>6</sub> H <sub>2</sub> Br <sub>2</sub> N <sub>2</sub> O	277.90

## Synthesis and Experimental Protocols

While a direct, detailed synthesis protocol for 4,7-Dibromobenzo[c]oxadiazole can be elusive in readily available literature, its synthesis generally proceeds from 4,7-diaminobenzofurazan. The key transformation involves a diazotization reaction followed by a Sandmeyer-type reaction to introduce the bromo-substituents.

A foundational application of 4,7-Dibromobenzo[c]oxadiazole is its use as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is instrumental in creating more complex molecules with tailored electronic and photophysical properties.

## Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a 4,7-Dibromobenzothiadiazole Derivative

The following protocol for the synthesis of 4,7-bis(2,5-dimethylphenyl)-2,1,3-benzothiadiazole, a structurally similar compound, provides a representative workflow for the functionalization of the 4,7-dibromo core.<sup>[4]</sup>

Materials:

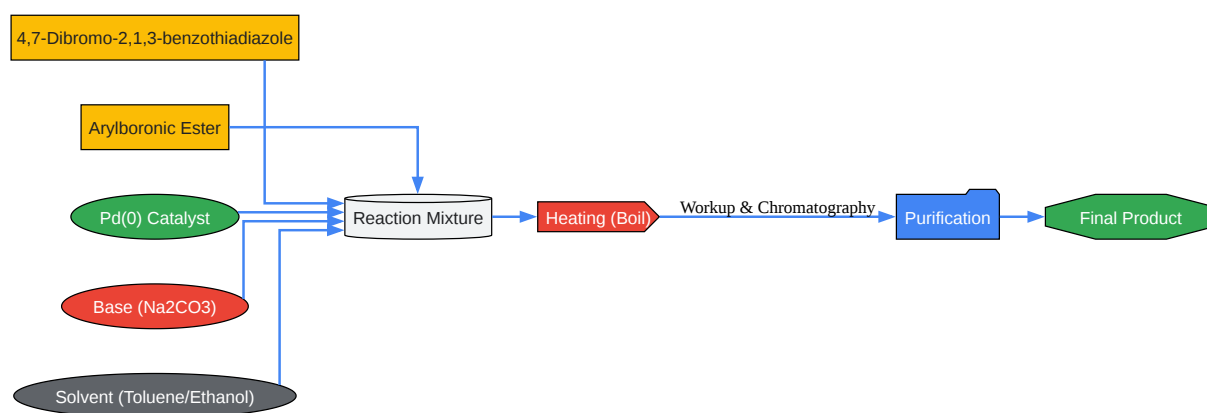
- 4,7-dibromo-2,1,3-benzothiadiazole (20 mmol)
- 2-(2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (44 mmol)<sup>[4]</sup>
- Tetrakis(triphenylphosphine)palladium(0) (0.07 mmol)<sup>[4]</sup>

- Toluene (50 mL)[4]
- Ethanol (10 mL)[4]
- 2 M Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ ) solution (10 mL)[4]

Procedure:

- In a reaction vessel, dissolve 4,7-dibromo-2,1,3-benzothiadiazole, 2-(2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and tetrakis(triphenylphosphine)palladium(0) in toluene.[4]
- To this mixture, add ethanol and the 2 M sodium carbonate solution.[4]
- Heat the mixture to boiling and stir for four days.[4]
- Monitor the reaction progress using gel-permeation chromatography (GPC).[4]
- Upon completion, allow the mixture to cool and separate the lower aqueous layer.[4]
- Evaporate the organic solvent from the reaction mixture.[4]
- Purify the resulting precipitate by column chromatography on silica gel using toluene as the eluent.[4]
- Further purify the product by recrystallization from n-hexane.[4]

Expected Yield: 41.1% of pure 4,7-bis(2,5-dimethylphenyl)-2,1,3-benzothiadiazole.[4]



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Caption: Workflow for Suzuki-Miyaura cross-coupling.

## Applications in Research and Development

The electron-deficient nature of the benzo[c]oxadiazole core makes it an excellent component in the design of functional organic materials and probes.

## Fluorescent Probes for Biological Imaging

Derivatives of 4,7-Dibromobenzofurazan are extensively used in the development of fluorescent probes for the detection of biologically significant molecules and for cellular imaging. The photophysical properties of these probes can be finely tuned by substituting the bromine atoms with various functional groups.

**Nitric Oxide (NO) Detection:** The benzofurazan moiety is a common scaffold for fluorescent probes designed to detect nitric oxide, a crucial signaling molecule in various physiological and

pathological processes. The reaction of the probe with NO or its derivatives leads to a change in fluorescence, enabling its quantification and visualization in biological systems.

**Lipid Droplet Imaging:** Benzothiadiazole derivatives, close structural analogs of benzofurazans, have been successfully employed as fluorescent probes for imaging intracellular lipid droplets. [5][6] The lipophilicity and photophysical properties of these probes can be modulated to achieve specific accumulation and bright fluorescence within these organelles, which are important biomarkers in cancer research.[5]

## Organic Electronics and Optoelectronics

The strong electron-accepting character of the 4,7-Dibromobenzo[c]oxadiazole core makes it a valuable building block for the synthesis of conjugated polymers and small molecules used in organic electronics. These materials find applications in:

- **Organic Light-Emitting Diodes (OLEDs):** By incorporating this unit into polymer backbones, materials with tailored emission colors and improved charge transport properties can be developed.
- **Organic Photovoltaics (OPVs):** The electron-deficient nature of the benzoxadiazole unit facilitates charge separation and transport in the active layer of solar cells.

## Data Presentation: Photophysical Properties of Benzofurazan/Benzothiadiazole Derivatives

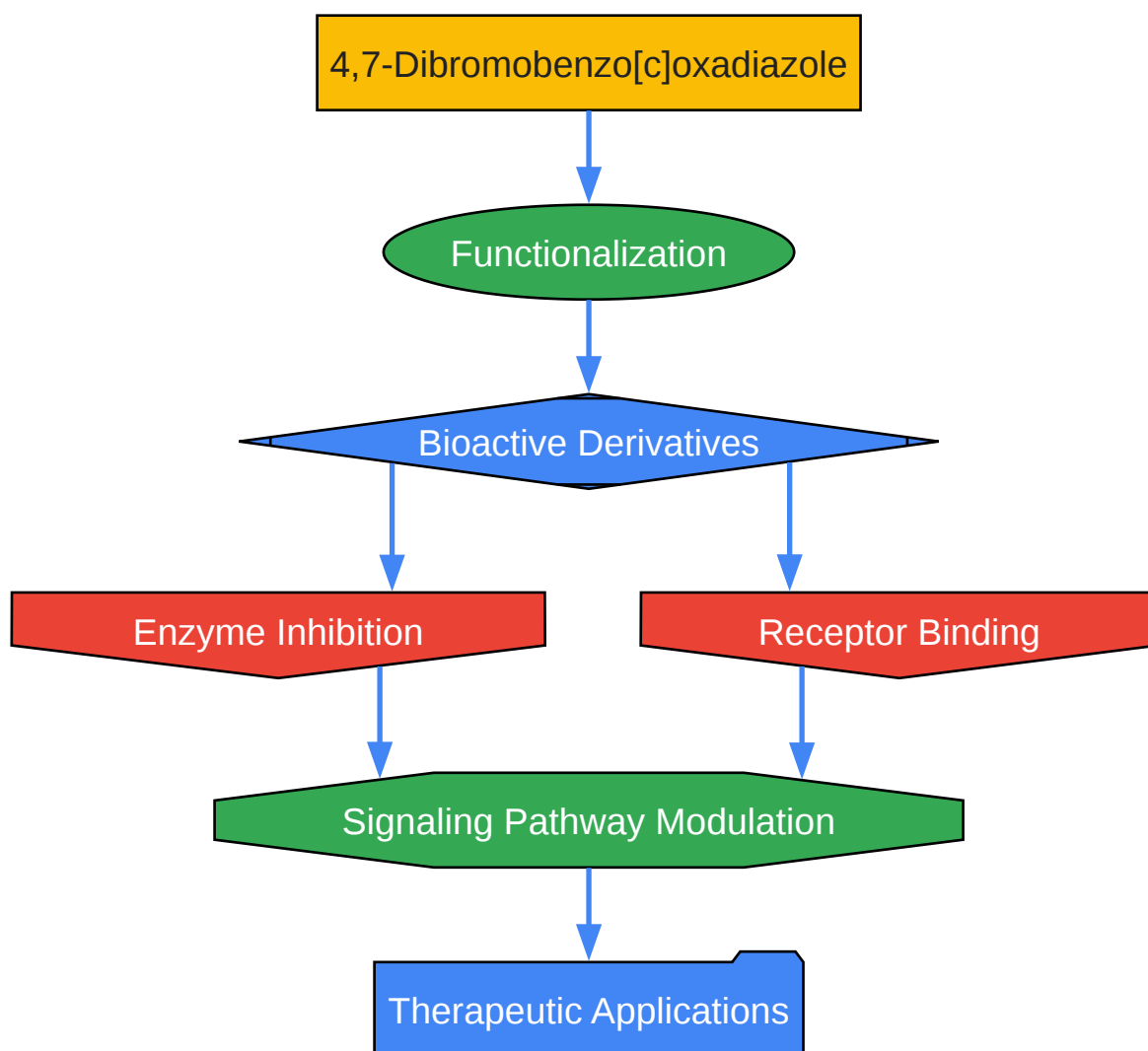
The photophysical properties of derivatives are highly dependent on the substituents at the 4- and 7-positions. The following table summarizes representative data for related compounds, illustrating the tunability of their absorption and emission characteristics.

Compound	Solvent	Absorption Max ( $\lambda_{\text{abs}}$ , nm)	Emission Max ( $\lambda_{\text{em}}$ , nm)	Reference
4-chloro-7-nitrobenzofurazan (NBD-Cl) derivative 1	Various	312-390, 430-480	-	[1]
4-N-substituted benzothiadiazole derivatives	Various	-	-	[5]
Di-para-biphenyl-benzothiadiazole	n-hexane, THF	-	-	[4]

Note: Specific emission maxima are often dependent on the specific derivative and solvent polarity.

## Signaling Pathways: A Frontier for Investigation

Currently, there is a lack of specific research directly implicating 4,7-Dibromobenzo[c]oxadiazole or its immediate, simple derivatives in the modulation of specific biological signaling pathways. While oxadiazole derivatives, in a broader sense, have been investigated for various biological activities, the direct interaction of this specific dibromo-compound with cellular signaling cascades remains an open area for future research. The development of functionalized derivatives as inhibitors or modulators of enzymes or receptors could unveil novel therapeutic applications.



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Caption: Potential pathway for future biological research.

## Conclusion

4,7-Dibromobenzo[c]oxadiazole and its synonyms are versatile and valuable compounds in modern chemical research. Their utility as precursors for fluorescent probes and advanced organic materials is well-established. While their synthesis and application in materials science are well-documented, the exploration of their biological activities, particularly their interaction with cellular signaling pathways, presents an exciting and largely untapped frontier for future scientific investigation. This guide serves as a foundational resource to stimulate and support further research and development in these promising areas.

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